4-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide 4-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16034401
InChI: InChI=1S/C16H18NO2.BrH/c1-2-19-16(18)13-17-10-8-15(9-11-17)12-14-6-4-3-5-7-14;/h3-11H,2,12-13H2,1H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C16H18BrNO2
Molecular Weight: 336.22 g/mol

4-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide

CAS No.:

Cat. No.: VC16034401

Molecular Formula: C16H18BrNO2

Molecular Weight: 336.22 g/mol

* For research use only. Not for human or veterinary use.

4-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide -

Specification

Molecular Formula C16H18BrNO2
Molecular Weight 336.22 g/mol
IUPAC Name ethyl 2-(4-benzylpyridin-1-ium-1-yl)acetate;bromide
Standard InChI InChI=1S/C16H18NO2.BrH/c1-2-19-16(18)13-17-10-8-15(9-11-17)12-14-6-4-3-5-7-14;/h3-11H,2,12-13H2,1H3;1H/q+1;/p-1
Standard InChI Key YNXSAZMTJVHHGJ-UHFFFAOYSA-M
Canonical SMILES CCOC(=O)C[N+]1=CC=C(C=C1)CC2=CC=CC=C2.[Br-]

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a pyridinium cation paired with a bromide counterion. The pyridine ring is substituted at the 1-position with a 2-ethoxy-2-oxoethyl group and at the 4-position with a benzyl moiety. This arrangement creates a positively charged nitrogen center, enhancing solubility in polar solvents and interaction with biological membranes . The canonical SMILES representation, CCOC(=O)C[N+]1=CC=C(C=C1)CC2=CC=CC=C2.[Br-], confirms the connectivity of functional groups.

Key spectroscopic data include:

  • IR: Strong absorption at 1,644 cm⁻¹ (C=O stretch)

  • ¹H NMR: δ 8.98 (d, J = 5.1 Hz, pyridinium protons), 5.74 (s, ethoxy-oxoethyl CH₂), 4.25 (q, J = 7.1 Hz, ethoxy CH₂)

  • ¹³C NMR: δ 163.6 (ester carbonyl), 148.3 (pyridinium C4), 127.5 (benzyl aromatic carbons)

Physicochemical Characteristics

PropertyValue
Molecular FormulaC₁₆H₁₈BrNO₂
Molecular Weight336.22 g/mol
IUPAC NameEthyl 2-(4-benzylpyridin-1-ium-1-yl)acetate bromide
Solubility>10 mg/mL in DMSO, H₂O
StabilityHygroscopic; store at 2–8°C

The compound’s quaternary ammonium structure confers high polarity, facilitating its use in aqueous reaction media and biological assays.

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a two-step alkylation-esterification sequence :

  • Quaternization: Pyridine reacts with ethyl bromoacetate in ethyl acetate to form 1-(2-ethoxy-2-oxoethyl)pyridinium bromide.

  • Benzylation: Subsequent treatment with benzyl bromide introduces the 4-benzyl substituent via nucleophilic aromatic substitution.

Reaction Conditions:

  • Solvent: Ethyl acetate or dioxane

  • Temperature: Room temperature to 45°C

  • Catalysts: Tetrabutylammonium bromide (phase-transfer catalyst)

  • Yield: 68–79% after recrystallization

Purification and Analysis

Crude product purification employs:

  • Ion Exchange: Precipitation with NH₄PF₆ or NaBF₄ to replace bromide with less coordinating anions

  • Column Chromatography: Silica gel with ethyl acetate/hexane eluent

  • Recrystallization: From ethanol/water mixtures

Biological Activities

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) :

PathogenMIC (μg/mL)
S. aureus (MRSA)8–16
Bacillus subtilis4–8
Escherichia coli32–64

Mechanistically, the positively charged pyridinium disrupts microbial membranes via electrostatic interactions with phospholipid headgroups . The benzyl group enhances lipophilicity, promoting penetration through bacterial cell walls .

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (breast)12.4Caspase-3 activation, G1 arrest
A549 (lung)18.7ROS generation, MMP loss

The ethoxy-oxoethyl moiety facilitates intracellular esterase-mediated release of reactive intermediates, inducing oxidative stress and apoptosis.

Mechanistic Insights

Enzyme Inhibition

The compound inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values of 3.2 μM and 5.6 μM, respectively. Molecular docking studies suggest the benzyl group occupies the AChE peripheral anionic site, while the pyridinium cation interacts with Trp86 in the catalytic triad.

Reactivity in Organic Synthesis

As a pyridinium salt, it participates in bromide-mediated C–H functionalization. For example, under O₂ atmosphere, it reacts with alkenes to form oxygenated adducts :

Pyridinium salt+CH₂=CHCO₂MeO2BrDihydrofuranone derivatives\text{Pyridinium salt} + \text{CH₂=CHCO₂Me} \xrightarrow[\text{O}_2]{\text{Br}^-} \text{Dihydrofuranone derivatives}

This reactivity stems from the pyridinium’s ability to stabilize radical intermediates during oxygenative coupling .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator